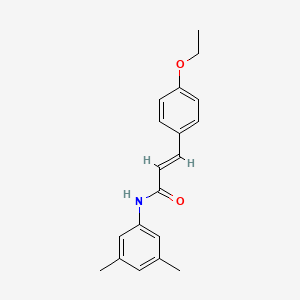
5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with notable structural characteristics and potential applications in various scientific fields. Its intricate structure is a synthesis marvel, combining several functional groups that contribute to its unique reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step reaction sequence. Commonly, the synthesis begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the phenethyl and phenyl substituents. The final steps involve forming the thioxodihydropyrimidine moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound can vary based on the desired yield and purity. Large-scale synthesis often employs optimized reaction conditions with carefully selected catalysts and solvents to ensure high efficiency and minimal by-products. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product.
化学反应分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of a functional group with another group.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Often facilitated by halogenating agents like thionyl chloride or sulfonyl chlorides.
Major Products Formed
The major products formed depend on the type of reaction. For instance, oxidation might yield ketones or aldehydes, while reduction could produce alkanes or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound's utility in different applications.
科学研究应用
Chemistry
In chemistry, the compound is used as a building block for synthesizing more complex molecules. Its unique structure provides a platform for creating derivatives with potential catalytic properties.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine
Preliminary studies indicate potential medicinal applications, such as anti-inflammatory and antimicrobial properties. Ongoing research aims to explore its efficacy and safety in therapeutic settings.
Industry
In industry, the compound is utilized in the development of advanced materials. Its stability and reactivity make it suitable for creating polymers and other specialized substances.
作用机制
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mechanism involves binding to these targets, modulating their activity, and thereby influencing various biochemical pathways. The exact pathways can vary depending on the specific application and the biological system involved.
相似化合物的比较
Uniqueness
The compound stands out due to its intricate structure, which combines multiple functional groups and ring systems
List of Similar Compounds
5-(1-phenethyl-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
6-(2-phenethyl-1-phenyl-1,2,3,4-tetrahydroquinolin-4(1H)-ylidene)-3-thioxotetrahydropyrimidine-2,4(1H,5H)-dione
4-(1-phenethyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4(1H)-ylidene)-2-thioxotetrahydropyrimidine-5,6(1H,5H)-dione
These compounds share similar core structures but differ in the positioning and nature of their substituents, which can significantly affect their chemical properties and applications.
Conclusion
This compound is a multifaceted compound with promising applications across various fields. Its unique structure and reactivity make it a valuable subject of ongoing scientific research, offering potential breakthroughs in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
5-[2-phenyl-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-25-24(26(32)29-27(33)28-25)21-17-23(19-11-5-2-6-12-19)30(22-14-8-7-13-20(21)22)16-15-18-9-3-1-4-10-18/h1-6,9-12,17H,7-8,13-16H2,(H2,28,29,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJFYCOVVZZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)




![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)





